4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
Description
Structural Classification and Nomenclature
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride belongs to the heterocyclic spirocyclic compound family, specifically classified as an azaspiro compound due to the presence of a nitrogen atom within its spirocyclic framework. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines for spiro compounds, where the prefix "spiro" denotes two rings sharing a single common atom. The bracketed notation [2.5] indicates the number of atoms in each ring excluding the spiro atom, with the smaller ring containing two carbon atoms and the larger ring containing five atoms.
The molecular formula C₇H₁₂ClF₂N represents the hydrochloride salt form, with a molecular weight of 183.63 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, while alternative nomenclature includes 8,8-difluoro-6-azaspiro[2.5]octane hydrochloride, reflecting different numbering conventions. The Chemical Abstracts Service registry number 1282532-00-6 serves as the primary identifier, with the parent compound (free base) catalogued separately as Chemical Identification number 67093080.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClF₂N |
| Molecular Weight | 183.63 g/mol |
| Chemical Abstracts Service Number | 1282532-00-6 |
| International Chemical Identifier Key | BBUIJUSZIDUWFA-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1CC12CCNCC2(F)F.Cl |
| Mellon Database Number | MFCD20669267 |
The structural architecture features a quaternary carbon spiro center connecting a three-membered cyclopropane ring to a six-membered piperidine ring. The two fluorine atoms occupy geminal positions on carbon-4 of the piperidine ring, creating a 4,4-difluoro substitution pattern that significantly influences the compound's physicochemical properties. This specific substitution pattern enhances metabolic stability and modulates lipophilicity, characteristics highly valued in pharmaceutical applications.
Historical Context of Azaspiro Compound Development
The development of azaspiro compounds traces its origins to early twentieth-century investigations into spirocyclic systems, beginning with Adolf von Baeyer's foundational work in 1900 that established the first nomenclature for spiro compounds. Von Baeyer's initial discovery of spiro compounds laid the groundwork for subsequent exploration of more complex spirocyclic architectures, including heterocyclic variants containing nitrogen atoms.
The evolution toward azaspiro compounds gained momentum through the mid-twentieth century as synthetic methodologies advanced to accommodate heterocyclic ring formation. Significant progress occurred in the 1960s when researchers began exploring the stereochemical implications of spirocyclic systems, particularly those with axial chirality. The introduction of nitrogen atoms into spirocyclic frameworks represented a natural progression, driven by the pharmaceutical industry's interest in nitrogen-containing heterocycles for drug development applications.
The modern renaissance of spirocyclic chemistry began in earnest during the early 2000s, coinciding with the pharmaceutical industry's recognition of "escape from flatland" principles articulated by Lovering in 2009. This paradigm shift emphasized the importance of three-dimensional molecular architectures over traditional planar aromatic systems, leading to renewed interest in spirocyclic scaffolds. The development of diversity-oriented synthesis approaches specifically targeting azaspiro compounds emerged as a crucial advancement, with Wipf and colleagues demonstrating efficient multicomponent condensation reactions for azaspiro synthesis in 2004.
Contemporary developments in azaspiro chemistry have been driven by advances in synthetic methodology, particularly ring-closing metathesis and metal-catalyzed cyclization reactions. These methodological improvements have enabled access to previously challenging azaspiro architectures, including the 6-azaspiro[2.5]octane framework that forms the basis of the title compound. The strategic incorporation of fluorine substituents represents a more recent development, reflecting the pharmaceutical industry's recognition of fluorine's unique properties for enhancing drug-like characteristics.
Significance in Spirocyclic Chemistry Research
Spirocyclic compounds have emerged as pivotal structures in contemporary chemical research, with azaspiro variants occupying a particularly prominent position due to their unique three-dimensional architectures and favorable pharmacological properties. The significance of spirocyclic chemistry extends beyond traditional medicinal applications to encompass materials science, where the rigid three-dimensional structures offer advantages in preventing molecular aggregation and enhancing solubility characteristics.
The perpendicular arrangement of rings in spirocyclic systems creates naturally occurring three-dimensional structures that reduce conformational entropy penalties associated with target binding. This geometric constraint proves particularly valuable in drug design, where pre-organization of molecular structures can enhance binding affinity and selectivity for biological targets. The azaspiro framework adds an additional dimension of complexity through the introduction of basic nitrogen functionality, enabling hydrogen bonding interactions and expanding the range of possible biological targets.
Research investigations have demonstrated that spirocyclic compounds exhibit enhanced physicochemical characteristics compared to their monocyclic counterparts. These improvements include increased water solubility, reduced lipophilicity, and enhanced metabolic stability, attributes that directly translate to improved drug-like properties. The three-dimensional nature of spirocyclic systems also provides opportunities for the development of compounds with improved selectivity profiles, as the rigid geometric constraints can facilitate selective interactions with specific binding sites.
The significance of azaspiro compounds in contemporary research is further emphasized by their role in addressing current challenges in drug discovery. Traditional medicinal chemistry has long relied on planar aromatic systems, but these structures often suffer from poor selectivity and unfavorable pharmacokinetic properties. Azaspiro compounds offer a solution by providing three-dimensional frameworks that can access novel binding modes while maintaining favorable drug-like characteristics.
Current Research Landscape and Applications
The contemporary research landscape surrounding this compound and related azaspiro compounds encompasses diverse therapeutic areas and synthetic methodologies. Current investigations focus on exploiting the unique structural features of azaspiro frameworks for developing novel pharmaceutical agents with improved selectivity and efficacy profiles.
Muscarinic acetylcholine receptor research represents a particularly active area of investigation, where chiral 6-azaspiro[2.5]octane derivatives have demonstrated exceptional potency and selectivity as M4 receptor antagonists. These studies have revealed that the spirocyclic framework provides optimal geometric complementarity with the receptor binding site, resulting in enhanced selectivity over other muscarinic receptor subtypes. The incorporation of fluorine substituents further enhances these properties by modulating the electronic characteristics of the azaspiro scaffold.
Ribonucleic acid targeting applications have emerged as another frontier for azaspiro compound development, with recent research demonstrating the potential of these structures as selective ribonucleic acid binders. The three-dimensional architecture of azaspiro compounds enables novel binding modes with ribonucleic acid structures, offering complementary approaches to traditional protein-targeting strategies. Specific investigations have highlighted promising activity against human immunodeficiency virus type 1 trans-activation response ribonucleic acid, suggesting potential applications in antiviral drug development.
Synthetic methodology development continues to drive innovations in azaspiro chemistry, with recent advances in metal-catalyzed cascade reactions enabling efficient access to complex spirocyclic architectures. Rhodium-catalyzed cycloisomerization reactions have proven particularly effective for constructing seven-membered azaspiro compounds with high selectivity, demonstrating the continued evolution of synthetic approaches in this field. These methodological advances directly support the accessibility of azaspiro building blocks for pharmaceutical applications.
Patent activity in the azaspiro field reflects the commercial interest in these compounds, with recent filings describing novel synthetic routes and pharmaceutical applications. Chinese patent CN116143695A details improved synthetic methodologies for 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride, emphasizing process optimization for large-scale production. Additional patent applications have focused on the development of azaspiro compounds as building blocks for clinical research applications, particularly in oncology drug development programs.
The integration of azaspiro compounds into drug discovery pipelines represents a significant trend in contemporary pharmaceutical research. Major chemical suppliers now offer diverse azaspiro building blocks as specialized reagents for medicinal chemistry programs, reflecting the growing recognition of these structures' value in drug development. The availability of standardized synthetic intermediates has accelerated research progress by enabling systematic structure-activity relationship investigations across multiple therapeutic areas.
Properties
IUPAC Name |
8,8-difluoro-6-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-10-4-3-6(7)1-2-6;/h10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUIJUSZIDUWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736413 | |
| Record name | 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282532-00-6 | |
| Record name | 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of 4,4-difluoro-6-azaspiro[2.5]octane as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at both fluorine and amine sites due to its electron-deficient spirocyclic structure. Key reactions include:
Fluorine displacement
The C-F bonds undergo substitution with nucleophiles under basic conditions. For example:
| Reactant | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,6-Difluoronicotinic acid | DIPEA, ACN, 20°C, 48h | 6-Fluoro-2-(6-azaspiro[2.5]octane) | 76% |
Amine functionalization
The protonated amine participates in sulfonamide formation, as evidenced by derivatives in patent literature:
| Reactant | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Sulfamoyl chloride | 1,4-Dioxane, RT | 6-Sulfamoyl derivatives | Nicotinic receptor modulators |
Catalytic Coupling Reactions
The spirocyclic amine acts as a coupling partner in metal-catalyzed reactions. A representative example involves oxadiazole synthesis:
| Reactant | Catalyst/Conditions | Product | Key Feature | Source |
|---|---|---|---|---|
| Aryl oxadiazole precursors | Pd catalysis, 80°C | Spirocycle-containing oxadiazoles | Enhanced binding affinity |
Decomposition Pathways
Under thermal stress or incompatible conditions, the compound decomposes into hazardous byproducts:
| Condition | Decomposition Products | Hazard Profile | Source |
|---|---|---|---|
| >200°C or strong acids | HCl, HF, CO, nitrogen oxides | Corrosive gases, respiratory irritants |
Stability in Synthetic Environments
The compound remains stable under standard reaction conditions but requires specific handling:
| Parameter | Value/Range | Impact on Reactivity | Source |
|---|---|---|---|
| pH stability | 6–8 | Decomposes in strongly acidic/basic media | |
| Solvent compatibility | Polar aprotic solvents (ACN, dioxane) | Optimal for substitution reactions |
Scientific Research Applications
Pharmacological Studies
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride has shown promise in pharmacological research, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in cognitive functions and are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. The compound's ability to act as an allosteric modulator may influence receptor activity, potentially leading to therapeutic applications .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its unique structural features. Its reactivity can be exploited to create more complex molecules, making it a useful building block in the development of new pharmaceuticals and chemical entities .
Study on Receptor Modulation
Research has indicated that compounds like this compound can modulate nAChRs effectively. A study demonstrated that this compound could enhance cognitive functions in animal models by improving synaptic plasticity through its action on these receptors .
Synthesis Optimization Research
A recent investigation focused on optimizing the synthesis process for this compound, highlighting the importance of reaction conditions such as temperature and solvent choice in achieving higher yields and purity .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The 4,4-difluoro derivative exhibits enhanced electronegativity and lipophilicity compared to non-fluorinated analogs like 6-methyl-4-azaspiro[2.5]octane HCl .
- Functional Groups : The ketone-containing analog (6-azaspiro[2.5]octan-4-one HCl) lacks fluorine but introduces a reactive carbonyl group, enabling nucleophilic additions or reductions .
Pharmacological Relevance
- Metabolic Stability: Fluorine atoms in 4,4-difluoro-6-azaspiro[2.5]octane HCl likely improve metabolic stability by reducing cytochrome P450-mediated oxidation, a common issue with non-fluorinated spirocycles .
- Target Binding : The spiro[2.5] system’s rigidity enhances binding to enzymes or receptors with deep pockets, as seen in kinase inhibitors or GPCR-targeting drugs. In contrast, larger spiro systems (e.g., spiro[4.5]) may exhibit reduced selectivity due to conformational flexibility .
Biological Activity
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is a synthetic compound notable for its unique spirocyclic structure and specific fluorination pattern. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with cellular pathways.
- Molecular Formula : C₇H₁₃ClF₂N
- Molecular Weight : Approximately 183.63 g/mol
- Structure : The compound features two fluorine atoms, enhancing its reactivity and solubility in aqueous environments, which is crucial for biological applications.
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Initial studies suggest its potential as a pharmacological agent, although comprehensive investigations are ongoing to elucidate its exact mechanisms of action.
The biological activity of this compound is primarily attributed to:
- Receptor Interaction : Potential modulation of neurotransmitter receptors, particularly those involved in the central nervous system.
- Enzymatic Activity : Interactions with metabolic enzymes that could influence drug metabolism and efficacy.
Antimalarial Activity
In a recent study focusing on antimalarial compounds, derivatives similar to this compound were screened against Plasmodium falciparum. The compound's structural analogs exhibited varying degrees of inhibition against the parasite, highlighting the importance of fluorination in enhancing biological activity. For instance, some derivatives demonstrated EC₅₀ values below 1 μM, indicating strong antimalarial potential .
Interaction Studies
Further interaction studies have suggested that this compound may influence signaling pathways related to cell proliferation and apoptosis. These findings underscore the need for detailed pharmacodynamic studies to better understand how this compound can be utilized therapeutically.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₇H₁₃ClF₂N | Unique spiro structure with dual fluorination |
| 6,6-Difluoro-4-azaspiro[2.5]octane hydrochloride | C₇H₁₂ClF₂N | Different fluorination position |
| 1-Azabicyclo[2.2.2]octane | C₇H₁₂N | No fluorine substituents |
This table illustrates the structural diversity among related compounds and their potential implications for biological activity.
Q & A
Q. What analytical workflows detect trace degradation products in long-term storage?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
